molecular formula C13H14N4O2 B12796948 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- CAS No. 1975-41-3

4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)-

Cat. No.: B12796948
CAS No.: 1975-41-3
M. Wt: 258.28 g/mol
InChI Key: LEKLISBRPSSFFG-UHFFFAOYSA-N
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Description

4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzotriazole core, which is fused with a hexahydro-1-(4-nitrophenyl) group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- involves several steps, typically starting with the preparation of the benzotriazole coreThe synthetic routes often involve the use of reagents such as nitrobenzene and various catalysts under controlled conditions to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- stands out due to its unique structural features and reactivity. Similar compounds include:

The uniqueness of 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1975-41-3

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

5-(4-nitrophenyl)-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-5-3-10(4-6-11)16-13-9-2-1-8(7-9)12(13)14-15-16/h3-6,8-9,12-13H,1-2,7H2

InChI Key

LEKLISBRPSSFFG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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